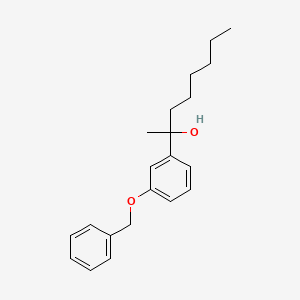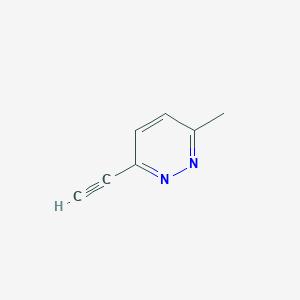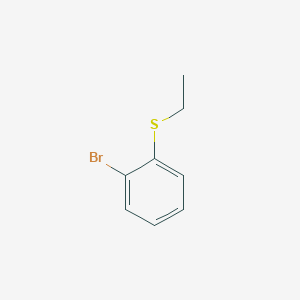
8-(Bromomethyl)-5-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethyl)-5-nitroquinoline (BMNQ) is a synthetic compound used in scientific research. It is a member of the nitroquinoline family of compounds and has a range of applications in scientific research. BMNQ has been used in the synthesis of a wide range of biologically active compounds and has been studied extensively in both biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis of Prodrug Systems
A study by Couch et al. (2008) explored the synthesis of novel 2-aryl-5-nitroquinolines, including derivatives of 8-(bromomethyl)-5-nitroquinoline, as potential prodrug systems for bioreductive activation. These compounds were synthesized through vicarious nucleophilic substitution, followed by various chemical modifications to introduce aryl substituents and investigate their potential as prodrugs, highlighting their application in the development of new therapeutic agents Couch, G. D., Burke, P., Knox, R., & Moody, C. (2008). Tetrahedron, 64(13), 2816-2823.
Photochemical Studies
Research on 8-hydroxy-5-nitroquinoline, closely related to 8-(bromomethyl)-5-nitroquinoline, by Wang et al. (2022), delves into its photochemical behavior, emphasizing its applications in studying photo-induced reactions. This investigation provides insights into the excited-state dynamics and potential applications in photopharmacology and the development of photo-responsive materials Wang, R., Zhang, F., Pan, X., Zheng, X., Xue, J., Du, Y., & Xie, B. (2022). Physical Chemistry Chemical Physics, 25(1), 402-409.
Nucleophilic Substitution Reactions
Štefane et al. (2012) developed a method for synthesizing 8-amino analogues of nitroxoline, demonstrating the reactivity of 8-(bromomethyl)-5-nitroquinoline in nucleophilic substitution reactions. This study underscores the versatility of such compounds in chemical synthesis, particularly in creating pharmacologically relevant structures Štefane, B., Požgan, F., Sosič, I., & Gobec, S. (2012). Tetrahedron Letters, 53(14), 1964-1967.
Corrosion Inhibition
Wang et al. (2015) investigated two quinoline derivatives, including 8-nitroquinoline, for their corrosion protection effect on aluminum alloys, suggesting potential applications of 8-(bromomethyl)-5-nitroquinoline derivatives in corrosion inhibition. Their findings indicate that these compounds can form protective films on metal surfaces, contributing to materials science and engineering applications Wang, D., Yang, D., Zhang, D., Li, K., Gao, L., & Lin, T. (2015). Applied Surface Science, 357, 2176-2183.
Antimicrobial Activities
Massoud et al. (2013) synthesized and characterized Ag(I) quinoline compounds, including those with nitroquinoline derivatives, to evaluate their antimicrobial activities. Their research highlights the potential of 8-(bromomethyl)-5-nitroquinoline and its derivatives in developing new antimicrobial agents, contributing to the fight against multidrug-resistant bacteria Massoud, A., Langer, V., Gohar, Y., Abu-Youssef, M., Jänis, J., Lindberg, G., Hansson, K.-M., & Öhrström, L. (2013). Inorganic Chemistry, 52(7), 4046-4060.
Propriétés
IUPAC Name |
8-(bromomethyl)-5-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKZXAOBUMEYGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CBr)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522384 |
Source


|
| Record name | 8-(Bromomethyl)-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89159-94-4 |
Source


|
| Record name | 8-(Bromomethyl)-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)






![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)


![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)
![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)